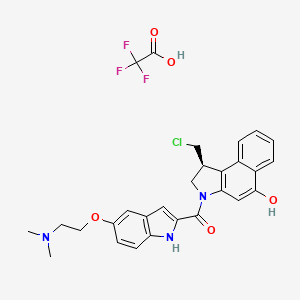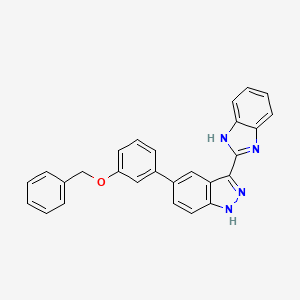
Duocarmycin DM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Duocarmycin DM is a synthetic analogue of the natural product duocarmycin, which was first isolated from Streptomyces bacteria in 1978. This compound is known for its extreme cytotoxicity and is part of a class of exceptionally potent antitumor antibiotics. It functions as a DNA minor-groove binding alkylating agent, making it suitable for targeting solid tumors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of duocarmycin DM involves several key steps, including the preparation of cyclopropylpyrroloindole (CPI) subunits and their subsequent coupling with other molecular fragments. The synthetic routes often involve the use of protecting groups, selective functionalization, and cyclization reactions to achieve the desired molecular architecture .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
化学反応の分析
Types of Reactions: Duocarmycin DM undergoes several types of chemical reactions, including:
Alkylation: It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position.
Substitution: Various substitution reactions are used during its synthesis to introduce functional groups.
Common Reagents and Conditions:
Alkylation Reagents: Alkyl halides and other electrophiles are commonly used.
Cyclization Reagents: Cyclization reactions often involve the use of strong acids or bases to facilitate ring closure.
Major Products Formed: The major product formed from the alkylation reaction is the DNA-duocarmycin adduct, which disrupts the nucleic acid architecture and leads to tumor cell death .
科学的研究の応用
Duocarmycin DM has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying DNA-alkylating agents and their interactions with nucleic acids.
Biology: It serves as a tool for investigating the mechanisms of DNA damage and repair.
Industry: It is used in the development of new anticancer drugs and in the study of drug delivery systems.
作用機序
Duocarmycin DM exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position. This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death. The compound’s characteristic curved indole structure and spirocyclopropylcyclohexadienone electrophile are crucial for its anticancer activity .
類似化合物との比較
- Duocarmycin A
- Duocarmycin B1
- Duocarmycin B2
- Duocarmycin C1
- Duocarmycin C2
- Duocarmycin D
- Duocarmycin SA
- CC-1065
Comparison: Duocarmycin DM is unique among its analogues due to its specific structural modifications that enhance its DNA-binding affinity and cytotoxicity. Unlike some of its analogues, this compound has been extensively studied for its potential use in antibody-drug conjugates, which offer a targeted approach to cancer therapy .
特性
分子式 |
C28H27ClF3N3O5 |
|---|---|
分子量 |
578.0 g/mol |
IUPAC名 |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H26ClN3O3.C2HF3O2/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30;3-2(4,5)1(6)7/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3;(H,6,7)/t17-;/m1./s1 |
InChIキー |
DHKVELFKGGQACN-UNTBIKODSA-N |
異性体SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |
正規SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)
![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)


![2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;hydrochloride](/img/structure/B11933223.png)

![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)

